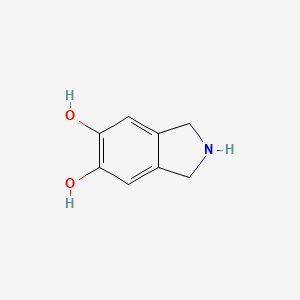

2,3-dihydro-1H-isoindole-5,6-diol

Description

Contextual Significance of Isoindole Scaffolds in Heterocyclic Chemistry Research

Isoindole derivatives are recognized as important heterocyclic compounds with a broad spectrum of biological activities. nist.gov They have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The isoindole core is a structural motif found in various bioactive molecules and serves as a versatile building block in the synthesis of more complex pharmaceutical intermediates. The ability to functionalize the isoindole skeleton allows for the fine-tuning of its electronic and steric properties, making it a valuable scaffold in the design of new therapeutic agents and materials.

The Unique Features of the 2,3-dihydro-1H-isoindole-5,6-diol Motif: A Structural Analysis Perspective

The structure of this compound is characterized by the fusion of a catechol ring (a benzene (B151609) ring with two adjacent hydroxyl groups) to a dihydro-isoindole (also known as isoindoline) nucleus. The catechol group is a well-known structural motif in many biologically active compounds and is crucial for the reactivity of these molecules. taylorandfrancis.comresearchgate.net The presence of the two hydroxyl groups allows for chelation with metal ions and participation in hydrogen bonding, which can be critical for enzymatic interactions. nih.gov

The dihydro-isoindole portion of the molecule provides a three-dimensional structure that can be crucial for binding to biological targets. The N-unsubstituted nature of the pyrrolidine (B122466) ring offers a site for further functionalization, allowing for the generation of a library of derivatives with potentially diverse biological activities.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| InChI | InChI=1S/C8H9NO2/c10-7-1-5-3-9-4-6(5)2-8(7)11/h1-2,9-11H,3-4H2 |

| InChIKey | ZRAUGZJONYATGX-UHFFFAOYSA-N |

| SMILES | C1C2=CC(=C(C=C2CN1)O)O |

| Data sourced from PubChem. uni.lu |

Research Gaps and Motivations for Investigating this compound

Despite the recognized importance of both the isoindole and catechol moieties, there is a notable lack of extensive research specifically focused on this compound. The primary motivation for its investigation stems from the potential synergistic effects of combining these two pharmacologically significant scaffolds. The catechol group is known to be a key feature in compounds that inhibit enzymes like catechol-O-methyltransferase (COMT), which is a target in the treatment of Parkinson's disease. nih.govnih.gov Therefore, isoindole-based catechol mimics represent a promising avenue for the development of novel CNS-active agents. nih.gov

A significant research gap exists in the exploration of the therapeutic potential of this specific compound and its derivatives. While the parent isoindole and its various substituted analogs have been studied, the unique properties conferred by the 5,6-diol substitution remain largely unexplored. Furthermore, detailed studies on its synthesis, reactivity, and full spectroscopic characterization are not widely available in the current literature.

Overview of Research Perspectives and Methodologies Applied to this compound

The investigation of this compound would likely involve a multidisciplinary approach, integrating synthetic organic chemistry, analytical chemistry, and pharmacological screening.

Synthetic Approaches: The synthesis of this compound would likely involve the construction of the isoindole ring system from a suitably protected catechol-containing precursor. A plausible synthetic strategy could be the reductive amination of a phthalaldehyde derivative. wikipedia.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.orgyoutube.com This method is a widely used and efficient way to form amines from carbonyl compounds.

Structural Elucidation: A comprehensive structural analysis would necessitate the use of various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for determining the connectivity of the atoms in the molecule. chegg.comnih.govcopernicus.org Mass spectrometry (MS) would confirm the molecular weight and provide information about the fragmentation pattern. chegg.com Infrared (IR) spectroscopy would identify the presence of key functional groups, such as the O-H and N-H bonds.

Computational Studies: Quantum chemical calculations could provide valuable insights into the electronic structure, conformational preferences, and reactivity of the molecule. These computational methods can help in understanding the molecule's properties and in designing new derivatives with enhanced activity.

Pharmacological Evaluation: Given the presence of the catechol moiety, a key research perspective would be the evaluation of its biological activity, particularly as an enzyme inhibitor. nih.gov Screening against a panel of relevant biological targets could uncover novel therapeutic applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

2,3-dihydro-1H-isoindole-5,6-diol |

InChI |

InChI=1S/C8H9NO2/c10-7-1-5-3-9-4-6(5)2-8(7)11/h1-2,9-11H,3-4H2 |

InChI Key |

ZRAUGZJONYATGX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2CN1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,3 Dihydro 1h Isoindole 5,6 Diol and Its Derivatives

Historical Approaches to Isoindole and Dihydroisoindole Core Synthesis

Historically, the synthesis of the isoindole and its reduced dihydroisoindole form has been a subject of extensive study. Early methods often contended with the relative instability of the aromatic 10π-electron isoindole system. rsc.org Dihydroisoindoles, being more stable, were more readily accessible. The development of synthetic routes was significantly influenced by the discovery of the biological activities of molecules containing this scaffold. For instance, the notoriety of thalidomide, a derivative of the related phthalimide (B116566) core, spurred extensive research into the chemistry and biological impact of isoindoline-containing structures. nih.gov

Early strategies frequently involved the reduction of phthalimide derivatives or the cyclization of appropriately substituted benzene (B151609) precursors. One of the foundational approaches adaptable for the synthesis of 1-substituted dihydroisoindoles is the Pictet-Spengler type reaction. This acid-catalyzed reaction involves the intramolecular cyclization of an N-formyliminium ion, generated from a benzylamine (B48309) and a carbonyl compound. clockss.org This methodology provided a reliable pathway to the core structure, which could then be further modified. These seminal works laid the groundwork for the more advanced and varied synthetic strategies employed today.

Modern Synthetic Routes Towards the 2,3-dihydro-1H-isoindole-5,6-diol Core Structure

Modern organic synthesis provides a diverse toolkit for the construction of the 2,3-dihydro-1H-isoindole framework. The successful synthesis of the specific this compound target relies on the strategic application of these methods, typically by employing starting materials that already possess the requisite dihydroxy (catechol) functionality or a protected version thereof.

Cyclocondensation and annulation reactions remain a cornerstone for the synthesis of the dihydroisoindole core. These reactions construct the heterocyclic ring in a single transformative step from a linear precursor.

A classic yet effective method is the acid-catalyzed intramolecular cyclization of N-formyliminium ions. This Pictet-Spengler type reaction can be performed as a one-pot procedure, starting from a substituted benzylamine and a carbonyl compound, which are treated with acetic-formic anhydride. clockss.org The use of a strong acid like trifluoroacetic acid (TFA) was found to be crucial for overcoming the geometrically disfavored 5-endo-trig cyclization process. clockss.org This approach is highly effective for preparing 1-aryl-substituted dihydroisoindoles. clockss.org

Table 1: Synthesis of 1-Aryl-2,3-dihydro-2-formyl-1H-isoindoles via Acid-Catalyzed Cyclization

| Entry | Carbonyl Compound | Substrate (N-Formyliminium ion) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Benzaldehyde (B42025) | 8a | 9a | 96 | clockss.org |

| 2 | p-Anisaldehyde | 8b | 9b | 97 | clockss.org |

| 3 | p-Chlorobenzaldehyde | 8c | 9c | 95 | clockss.org |

| 4 | Acetophenone | 8d | 9d | 95 | clockss.org |

| 5 | Cyclohexanone | 8e | 9e | 92 | clockss.org |

More complex annulation strategies have also been developed. For example, a nih.govresearchgate.net-Meisenheimer rearrangement followed by an intramolecular Heck cyclization has been used to construct an isoindolobenzazocine moiety. nih.gov Another powerful technique is the use of N-bromosuccinimide (NBS) to induce intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamides, leading to fused and spirocyclic indolines. rsc.org Ruthenium-catalyzed C-H activation has also been employed for the spiroannulation of benzoxazines to access NH-free spiropyrans, demonstrating the utility of metal catalysis in complex annulations. researchgate.net

Multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like dihydroisoindole derivatives in a single step, enhancing atom economy and reducing waste. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are central to this approach. mdpi.com

The Ugi four-component reaction (U4CR) combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. mdpi.com By carefully choosing the starting components, this reaction can be designed to form the isoindoline (B1297411) ring structure. For instance, using an ortho-alkynylbenzaldehyde, a primary amine, and a suitable pronucleophile can lead to the formation of 1,2-dihydroisoquinolines under catalyst-free conditions, showcasing a related transformation. researchgate.net While a direct MCR synthesis for this compound is not explicitly detailed, the principle allows for the convergence of three or more simple starting materials, one of which could be a di-hydroxylated benzaldehyde derivative, to rapidly assemble the core structure.

Microwave-assisted organic synthesis (MAOS) has emerged as an invaluable technique for accelerating reaction rates, increasing yields, and improving product purity. nih.gov The application of microwave irradiation is particularly effective for the synthesis of heterocyclic compounds, including indoles and their relatives. nih.govmdpi.com

This technology has been successfully applied to the synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines. In this procedure, ethyl 2-acyl-4,5-dimethoxyphenylacetates are treated with ammonium (B1175870) acetate (B1210297) under solvent-free microwave irradiation to afford the target compounds in good to excellent yields. researchgate.net Similarly, the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives has been optimized by exposing the neat mixture of reactants to microwave irradiation, resulting in excellent yields and high regioselectivity. mdpi.com The synthesis of 3-hydroxy-2-oxindoles has also been significantly improved using microwave heating, which can reduce reaction times from hours to minutes. mdpi.com These examples demonstrate the potential of MAOS to facilitate the synthesis of the this compound core, likely providing a rapid and efficient route from appropriately substituted precursors.

Table 2: Optimization of Microwave-Assisted Synthesis of (5-Nitro-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

| Entry | Solvent | Base (eq.) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Dioxane | TEA (1.5) | 3 x 3 | 91 | mdpi.com |

| 2 | Dioxane | Piperidine (1.5) | 3 x 3 | 91 | mdpi.com |

| 3 | THF | TEA (1.5) | 3 x 3 | 45 | mdpi.com |

| 4 | EtOH | TEA (1.5) | 3 x 3 | 32 | mdpi.com |

| 5 | Dioxane | TEA (1.0) | 3 x 3 | 85 | mdpi.com |

TEA: Triethylamine; THF: Tetrahydrofuran; EtOH: Ethanol.

The development of metal-free catalytic systems is a major focus in modern chemistry, driven by the need for more sustainable, cost-effective, and environmentally benign synthetic methods. rsc.org Transition-metal-free approaches avoid issues of catalyst toxicity and contamination in the final products. researchgate.net

Several metal-free strategies have been reported for the synthesis and functionalization of indole (B1671886) and isoindolinone frameworks. researchgate.netrsc.org For example, a convenient and clean method for the synthesis of isatins involves the oxidation of oxindoles using molecular oxygen with tert-butyl nitrite (B80452) as an additive, completely avoiding the need for a metal catalyst. organic-chemistry.org This highlights a move towards greener C=O bond formation. organic-chemistry.org Furthermore, metal-free arylations of pyridine (B92270) N-oxides with N-alkylated indoles have been achieved under mild conditions, demonstrating that C-C bond formation can proceed efficiently without transition metals. researchgate.net These methodologies showcase the potential for developing a metal-free synthesis of the this compound core by applying similar principles of organocatalysis or radical-mediated reactions to suitable precursors.

Solid-phase synthesis is a powerful technique for the production of libraries of related compounds, which is particularly useful in medicinal chemistry for drug discovery. nih.gov This method involves attaching a starting material to a solid polymer support, carrying out a series of reactions, and then cleaving the final product from the support.

This approach has been applied to the synthesis of various heterocyclic systems. For example, a solid-phase synthesis of 2,3-dihydrobenzo[f] nih.govresearchgate.netnih.govthiadiazepin-4(5H)-one 1,1-dioxides has been developed starting from polymer-supported α-amino acids. nih.gov The immobilized amino acids undergo a sequence of reactions including sulfonylation, alkylation, reduction, and cyclization before the final product is cleaved from the resin. nih.gov Similarly, a solid-phase synthesis of 2,3-disubstituted indoles has been described utilizing a carbamate (B1207046) indole linker. nih.gov These strategies could be adapted for the parallel synthesis of a library of 2,3-dihydro-1H-isoindole derivatives by anchoring a suitable benzoic acid precursor (such as a protected 4,5-dihydroxybenzoic acid) to a resin and subsequently building the heterocyclic ring.

Regio- and Stereoselective Synthesis of Functionalized this compound Analogues

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in the synthesis of functionalized this compound analogues. Achieving this control allows for the fine-tuning of the molecule's properties for various applications. Researchers have explored several strategies to introduce functional groups at specific positions on the isoindoline core and to control the stereochemistry of these additions.

One common approach involves the use of starting materials that already possess the desired substitution pattern on the benzene ring. For instance, the synthesis can commence from a substituted o-xylene (B151617) derivative, which is then subjected to a series of reactions to construct the heterocyclic ring. The challenge often lies in the selective functionalization of the pyrrolidine (B122466) ring of the isoindoline system.

Multi-component reactions have emerged as a powerful tool for the efficient construction of complex heterocyclic systems like functionalized isoindolines. researchgate.net These reactions, by combining three or more starting materials in a single step, can generate molecular diversity with high atom economy. For instance, a three-component reaction involving dialkyl acetylenedicarboxylates, isocyanides, and 1,3-diiminoisoindoline (B1677754) can yield highly functionalized pyrimido[2,1-a]isoindole derivatives. researchgate.net While not directly yielding the target diol, such methods highlight the potential for creating diverse isoindole scaffolds.

Furthermore, transition metal-catalyzed reactions have been instrumental in achieving regio- and stereoselective C-H functionalization, offering a direct way to introduce substituents onto the isoindoline core. organic-chemistry.org For example, palladium-catalyzed carbonylation of benzylamines can lead to the formation of isoindolinone scaffolds. organic-chemistry.org While these examples produce an oxidized form of the isoindoline ring, they demonstrate the potential of catalytic methods to achieve high selectivity. The development of chiral catalysts can further enable enantioselective syntheses, leading to the formation of a single enantiomer of a chiral isoindoline derivative.

A noteworthy strategy for creating polycyclic isoindolines involves the in situ generation of cyclic imines from alicyclic amines, which then react with aryl lithium compounds. nih.gov This method allows for the annulation of an additional ring system onto the isoindoline core in a single operation. nih.gov

| Synthetic Strategy | Description | Key Features |

| Pre-functionalized Starting Materials | Utilizes benzene derivatives with existing substituents to control the final regiochemistry. | Straightforward control of aromatic substitution. |

| Multi-component Reactions | Combines three or more reactants in a single step to build the heterocyclic core. researchgate.net | High efficiency and atom economy. researchgate.net |

| Transition Metal Catalysis | Employs catalysts like palladium to achieve selective C-H functionalization. organic-chemistry.org | High regio- and stereoselectivity. organic-chemistry.org |

| In Situ Imine Generation and Annulation | Forms a cyclic imine intermediate that reacts to create polycyclic structures. nih.gov | Single-operation synthesis of complex isoindolines. nih.gov |

Protecting Group Strategies for the Catechol and Amine Functionalities

The catechol (1,2-dihydroxybenzene) and the secondary amine functionalities within this compound are reactive and require protection during many synthetic transformations to prevent unwanted side reactions. The choice of protecting groups is crucial and depends on their stability to the reaction conditions and the ease of their selective removal.

Protecting the Catechol Moiety: The two adjacent hydroxyl groups of the catechol are often protected together as a cyclic acetal (B89532) or ketal. Common protecting groups for catechols include:

Methylene (B1212753) acetal (MDP): Formed by reaction with a methylene source like dichloromethane (B109758) or dibromomethane (B42720) under basic conditions.

Isopropylidene ketal (acetonide): Prepared using acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.

Cyclic carbonates: Can be formed by reacting the catechol with phosgene (B1210022) or its equivalents.

These cyclic protecting groups are generally stable to a wide range of reagents but can be removed under acidic conditions. For more specific applications, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) can be used to protect one or both hydroxyl groups, offering different deprotection conditions (e.g., fluoride (B91410) ions). jocpr.com

Protecting the Amine Functionality: The secondary amine in the isoindoline ring is nucleophilic and can interfere with many reactions. Common amine protecting groups include:

Carbamates: Such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z), are widely used. The Boc group is stable to many conditions but is readily removed with acid. The Cbz group is cleaved by catalytic hydrogenation.

Amides: Such as acetyl (Ac) or trifluoroacetyl, can also be employed, though their removal often requires harsher conditions.

Sulfonamides: For instance, the tosyl (Ts) group, provides robust protection but its cleavage can be challenging.

The concept of orthogonal protecting groups is particularly important when both the catechol and amine need to be protected. jocpr.com This involves choosing protecting groups that can be removed under different conditions, allowing for the selective deprotection and functionalization of one group while the other remains protected. For example, a Boc group on the amine (acid-labile) and a benzyl (B1604629) ether protecting the catechol (hydrogenolysis-labile) would be an orthogonal set.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Catechol | Methylene acetal | MDP | Acidic conditions |

| Catechol | Isopropylidene ketal | Acetonide | Acidic conditions |

| Catechol | Benzyl ether | Bn | Hydrogenolysis |

| Amine | tert-Butyloxycarbonyl | Boc | Acidic conditions |

| Amine | Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis |

| Amine | Acetyl | Ac | Acidic or basic hydrolysis |

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of this compound is an emerging area of focus, aiming to reduce the environmental impact of chemical processes. These principles encourage the use of less hazardous chemicals, renewable feedstocks, and energy-efficient methods. acs.org

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multi-component reactions are a prime example of high atom economy. researchgate.net

Use of Safer Solvents and Reagents: There is a growing trend to replace hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. For example, the synthesis of some heterocyclic compounds has been successfully carried out in water. acs.org The use of less toxic reagents is also a key consideration.

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric amounts of reagents, as catalysts can be used in small quantities and can often be recycled and reused. acs.org The development of highly efficient and selective catalysts for the synthesis of isoindoline derivatives is an active area of research. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of microwave irradiation or sonication can sometimes accelerate reactions, leading to shorter reaction times and lower energy usage compared to conventional heating. The use of concentrated solar radiation as a renewable energy source is also being explored for organic synthesis. nih.gov

Renewable Feedstocks: While not yet widely reported for this specific compound, future research may explore the synthesis of this compound from renewable starting materials derived from biomass.

The integration of these green chemistry principles not only leads to more environmentally friendly synthetic processes but can also result in more efficient and cost-effective methods for producing this compound and its derivatives.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry Applications for Molecular Structure Confirmationbeilstein-journals.org

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of 2,3-dihydro-1H-isoindole-5,6-diol, offering precise mass measurements that lead to the determination of its elemental formula. beilstein-journals.orgruc.dk Electrospray ionization (ESI) is a commonly utilized technique for generating ions of the analyte for mass analysis. beilstein-journals.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in piecing together the molecular structure. The fragmentation of related vicinal diol derivatives often involves characteristic cleavages, such as the breaking of the pyran ring in silylated haplamine derivatives, which can serve as a model for predicting the fragmentation of this compound. nih.gov The fragmentation patterns of analogous compounds, like 1,2,3-thiadiazole (B1210528) and 1,2,3-triazole derivatives, have been extensively studied, revealing characteristic losses and rearrangements that aid in isomer differentiation. nih.gov These studies highlight the power of MS/MS in elucidating complex fragmentation pathways. nih.govnih.govmdpi.com Field-induced fragmentation at ambient pressure is another approach that can provide structural information by inducing fragmentation proportional to the applied electric field. rsc.org

Coupling with Chromatographic Techniques (HPLC-MS, GC-MS) for Mixture Analysis

To analyze this compound within complex mixtures and to assess its purity, mass spectrometry is often coupled with chromatographic separation techniques.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful combination for the analysis of non-volatile and thermally labile compounds like this compound. HPLC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. This technique has been successfully applied to the comprehensive characterization of complex mixtures, such as traditional Chinese medicines, where numerous constituents are identified based on their retention times and mass spectral data. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized analytes, GC-MS is a highly effective technique. agriculturejournals.cznih.gov Derivatization, such as with phenylboronic acid for diols, can enhance volatility and chromatographic performance. nih.gov GC-MS methods have been developed for the sensitive determination of related compounds like 3-chloropropane-1,2-diol in various matrices. agriculturejournals.czresearchgate.net The use of an internal standard, such as a deuterated analog, improves the accuracy and precision of quantification. agriculturejournals.cz

Ion Mobility Spectrometry (IMS) Integration for 3D Structural Insights

Integrating ion mobility spectrometry (IMS) with mass spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of the ions. nih.gov This technique separates ions as they drift through a gas-filled chamber under the influence of an electric field. nih.gov The resulting collision cross-section (CCS) is a characteristic property that provides information about the ion's three-dimensional structure. uni.luuni.lu This is particularly valuable for distinguishing between isomers that may have identical masses but different shapes. The coupling of IMS with MS has proven to be a powerful tool for enhancing selectivity and sensitivity in chemical analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentruc.dkresearchgate.netacgpubs.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). ruc.dkresearchgate.netacgpubs.orgrsc.org

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)rsc.orgrsc.orgresearchgate.netmdpi.com

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for a comprehensive structural assignment.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. rsc.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. ruc.dk

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.netscience.govprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netscience.govprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton. researchgate.netscience.govprinceton.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, even if they are not directly bonded, providing valuable information about the molecule's three-dimensional structure and stereochemistry. researchgate.netscience.govharvard.edu

The following table summarizes typical ¹H and ¹³C NMR data that could be expected for this compound, based on data for similar isoindole and diol-containing compounds. researchgate.netacgpubs.orgrsc.orgrsc.orgtubitak.gov.tr

| Technique | Expected Chemical Shift Range (ppm) | Information Provided |

| ¹H NMR | Aromatic Protons: 6.5-7.5Methylene Protons (-CH₂-): ~4.0-4.5Hydroxyl Protons (-OH): Variable, broad | Number and environment of protons, proton-proton coupling |

| ¹³C NMR | Aromatic Carbons: 110-150Methylene Carbons (-CH₂-): ~50-60 | Number and type of carbon atoms |

| COSY | Cross-peaks between adjacent protons | Proton-proton connectivity |

| HSQC | Cross-peaks between directly bonded ¹H and ¹³C | Direct C-H correlations |

| HMBC | Cross-peaks between ¹H and ¹³C separated by 2-3 bonds | Long-range C-H correlations for skeletal assembly |

| NOESY | Cross-peaks between spatially close protons | Through-space proton-proton proximities for 3D structure |

Advanced NMR Pulse Sequences for Complex Structural Features

For molecules with more intricate structural features, advanced NMR pulse sequences may be necessary. These specialized experiments can help to resolve overlapping signals, determine long-range coupling constants, and provide more detailed stereochemical information. The application of such advanced techniques is often guided by the initial data obtained from standard 1D and 2D NMR experiments and is crucial for unambiguously confirming complex molecular architectures. ipb.pt

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups present in a molecule and for obtaining a unique "fingerprint" of the compound. These techniques probe the vibrational and rotational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a detailed profile of the functional groups present. For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-O bonds, as well as vibrations from the aromatic ring.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| O-H (Phenolic) | 3600 - 3200 | Stretching | Strong, Broad |

| N-H (Secondary Amine) | 3500 - 3300 | Stretching | Moderate |

| C-H (Aromatic) | 3100 - 3000 | Stretching | Weak to Moderate |

| C-H (Aliphatic) | 3000 - 2850 | Stretching | Moderate |

| C=C (Aromatic) | 1620 - 1450 | Stretching | Moderate to Strong |

| N-H | 1650 - 1550 | Bending | Moderate |

| C-O (Phenolic) | 1260 - 1180 | Stretching | Strong |

| C-N | 1350 - 1250 | Stretching | Moderate to Strong |

The broadness of the O-H stretching band is indicative of hydrogen bonding, a feature highly likely in the solid state of this compound due to the presence of both hydroxyl and amine groups. The precise positions of these bands can be influenced by the molecular environment and any intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy provides excellent information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic ring and the C-C backbone of the isoindole structure.

Although specific Raman data for this compound is not available, a hypothetical analysis would focus on the strong signals expected from the C=C stretching vibrations within the benzene (B151609) ring and the breathing modes of the ring systems. These signals are often sharp and can be used to create a distinct molecular fingerprint, aiding in the positive identification of the compound and for distinguishing it from structurally similar isomers.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact three-dimensional arrangement of the atoms, including the planarity of the aromatic ring and the conformation of the dihydroisoindole ring.

Stereochemistry: The absolute configuration of any chiral centers, if present.

Crystal packing: How the individual molecules are arranged in the unit cell, revealing intermolecular interactions such as hydrogen bonding and π-π stacking.

While no published crystal structure for this compound was found in the surveyed literature, the technique remains the most powerful tool for its definitive solid-state characterization. The presence of hydroxyl and amine groups suggests a high likelihood of extensive hydrogen bonding networks, which would be clearly elucidated by X-ray crystallography.

Chromatographic Methods Beyond Basic Purity: Method Development and Validation for Isomer Separation

In the synthesis of this compound, the formation of positional isomers is a possibility. For instance, isomers with the hydroxyl groups at different positions on the benzene ring could be generated. High-performance liquid chromatography (HPLC) is the premier analytical technique for separating such closely related compounds and for assessing the purity of the target molecule. walshmedicalmedia.com The development and validation of a specific and robust HPLC method are critical for ensuring the quality of the compound. researchgate.netnih.gov

The development of a suitable HPLC method would involve a systematic investigation of various parameters to achieve optimal separation of the target compound from any potential isomers and impurities. nih.gov Reversed-phase HPLC (RP-HPLC) is a common starting point for polar molecules like this compound.

Illustrative HPLC Method Development Parameters

| Parameter | Investigated Options | Rationale |

| Stationary Phase (Column) | C18, C8, Phenyl-Hexyl | To evaluate different hydrophobic and π-π interactions for optimal selectivity. |

| Mobile Phase | Acetonitrile/Water, Methanol/Water with pH modifiers (e.g., formic acid, trifluoroacetic acid, ammonium (B1175870) acetate) | To control the elution strength and the ionization state of the analyte and any impurities. |

| Flow Rate | 0.8 - 1.2 mL/min | To optimize analysis time and resolution. |

| Column Temperature | 25 - 40 °C | To improve peak shape and reproducibility. |

| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm | To determine the optimal wavelength for detection and to check for peak purity. |

Once a suitable method is developed, it must be validated to ensure its reliability, accuracy, and precision. researchgate.netdemarcheiso17025.com Method validation is a regulatory requirement in many industries and provides confidence in the reported results. researchgate.net

Key HPLC Method Validation Parameters

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | The analyte peak is well-resolved from all other peaks (impurities, isomers, and excipients). |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a series of standards. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% of the true value for spiked samples. |

| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for multiple injections and on different days. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |

By employing a validated HPLC method, one can confidently determine the purity of this compound and quantify any isomeric impurities.

Computational and Theoretical Investigations of 2,3 Dihydro 1h Isoindole 5,6 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction4.1.1. Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Profiles4.1.2. Frontier Molecular Orbital Analysis (HOMO-LUMO) for Electronic Transitions and Chemical Softness4.1.3. Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer4.2. Molecular Dynamics Simulations for Conformational Analysis and Flexibility4.3. Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, IR frequencies)4.4. Reactivity Descriptors and Mechanistic Path Studies (e.g., Fukui Function Analysis)

Further research in the field of computational chemistry would be required to generate the specific data needed to populate these sections and provide a thorough analysis of 2,3-dihydro-1H-isoindole-5,6-diol.

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly Research

A thorough review of scientific literature reveals a notable absence of specific computational studies, including Non-Covalent Interaction (NCI) analysis, focused directly on this compound. While the broader class of isoindole derivatives has been the subject of theoretical investigations to understand their supramolecular chemistry, research on this particular diol derivative is not available in the reviewed literature.

For related isoindole structures, studies have successfully employed these computational techniques. For example, research on certain azole-substituted isoindole derivatives has utilized NCI plot and Natural Bond Orbital (NBO) analyses to characterize interactions like lone pair-π* (n → π*), hydrogen bonding, and chalcogen bonding. Similarly, investigations into isoindole-1,3-dione derivatives have mentioned the use of NCI plots for analyzing molecular packing.

The presence of two hydroxyl (-OH) groups on the benzene (B151609) ring of this compound, along with the secondary amine (-NH-) in the isoindole core, strongly suggests that hydrogen bonding would be a dominant factor in its supramolecular assembly. These functional groups can act as both hydrogen bond donors and acceptors, leading to potentially complex and varied intermolecular networks.

A hypothetical NCI analysis of this compound would be expected to reveal significant regions of attractive interactions corresponding to these hydrogen bonds. The analysis would likely identify the specific donor-acceptor pairs and provide insights into the relative strengths of these bonds. Furthermore, such an analysis could uncover weaker, yet structurally significant, van der Waals interactions and potential π-π stacking between the aromatic rings of adjacent molecules.

Without dedicated research on this compound, a detailed and data-driven discussion of its NCI analysis and supramolecular assembly remains speculative. Future computational studies on this specific molecule are necessary to provide a scientifically accurate understanding of its non-covalent interaction profile and to generate specific data regarding interaction energies and geometries. Such research would be invaluable for predicting its crystal structure and designing new materials based on this molecular scaffold.

Derivatization Strategies and Structural Modifications of the 2,3 Dihydro 1h Isoindole 5,6 Diol Scaffold

Modification of the Isoindole Nitrogen Atom for New Chemical Entities

The secondary amine of the dihydro-pyrrole ring is a key handle for introducing a wide array of substituents, significantly influencing the molecule's properties.

N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated or arylated to introduce various functional groups. Standard alkylation conditions, such as reacting the parent isoindole with alkyl halides in the presence of a base, can yield N-alkyl derivatives. For instance, alkylation of related N(7)-unsubstituted 1,3-diazaoxindoles has been achieved using methyl iodide or benzyl (B1604629) bromide with a strong base like sodium hydroxide (B78521) or butyllithium (B86547). mdpi.com Similarly, N-arylation can be accomplished through methods like the Buchwald-Hartwig amination, providing access to a diverse set of N-aryl isoindoles. These modifications can alter the compound's lipophilicity, steric profile, and ability to form hydrogen bonds.

N-Acylation: Acylation of the isoindole nitrogen introduces an amide functionality, which can serve as a hydrogen bond donor and acceptor. This is typically achieved by reacting the isoindole with acid chlorides or anhydrides. Such modifications are common in the synthesis of isoindoline-1,3-dione derivatives, which are known to possess a range of biological activities. mdpi.com

N-Oxide Formation: The isoindole nitrogen can be oxidized to form an N-oxide. This transformation is generally accomplished using oxidizing agents like hydrogen peroxide with a sodium tungstate (B81510) catalyst. chim.it Isoindole N-oxides are versatile intermediates; they are cyclic nitrones that can undergo nucleophilic additions and cycloaddition reactions, further expanding the chemical space accessible from the parent scaffold. chim.it

Table 1: Examples of Isoindole Nitrogen Modifications on Related Scaffolds

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaOH, BuLi) | N-Alkyl Isoindoline (B1297411) | mdpi.com |

| N-Acylation | Acid Chloride, Base | N-Acyl Isoindoline | mdpi.com |

Functionalization of the Catechol Moiety (5,6-diol)

The 5,6-diol group, a catechol moiety, is a redox-active and highly functionalizable part of the molecule. Its derivatization can modulate antioxidant properties, metal-chelating abilities, and receptor interactions.

The two adjacent hydroxyl groups of the catechol can be selectively or fully converted into ethers or esters.

Etherification: O-alkylation of one or both hydroxyl groups can be achieved using alkylating agents under basic conditions. This modification can protect the catechol from oxidation and alter its electronic and steric properties. For example, de-O-methylation is a common reaction for oxygenated indoles, implying that O-methylation is a viable synthetic strategy.

Esterification: The hydroxyl groups can be esterified using acid chlorides or anhydrides. Cyclic esters can also be formed by reacting the catechol with reagents like phosgene (B1210022), sulfuryl chloride, or phosphorus trichloride, leading to cyclic carbonates, sulfates, or phosphonates, respectively. acs.org

The catechol moiety is inherently redox-active and can undergo oxidation to form highly reactive species. This behavior is central to the biological activity of many catechol-containing compounds.

One-Electron Oxidation: The catechol can undergo a one-electron oxidation to form a semiquinone radical. This process is often reversible and pH-dependent.

Two-Electron Oxidation: Further oxidation leads to the corresponding ortho-benzoquinone, a highly electrophilic species that can react with various nucleophiles. nih.gov The redox potential for the conversion of catechol to 1,2-benzoquinone (B1198763) is a key parameter influencing its chemical and biological reactivity. acs.org The introduction of an imine fragment in the third position of a catechol ring has been shown to influence the oxidation process, often causing it to occur in two distinct one-electron stages. nih.gov

The redox cycling between the catechol, semiquinone, and ortho-quinone forms can generate reactive oxygen species (ROS), a mechanism implicated in the biological effects of some catechol-containing molecules.

Table 2: Redox States of the Catechol Moiety

| State | Description | Key Features |

|---|---|---|

| Catechol (Reduced) | Benzene-1,2-diol | Stable, can act as an antioxidant and metal chelator. |

| Semiquinone (Radical) | One-electron oxidized form | A free radical species, intermediate in redox cycling. |

Introduction of Substituents on the Aromatic and Dihydro-Pyrrole Rings

Aromatic Ring Substitution: The benzene (B151609) ring of the isoindole scaffold can undergo electrophilic aromatic substitution. The directing effects of the existing catechol and dihydro-pyrrole moieties will influence the position of new substituents. The electron-donating hydroxyl groups generally direct incoming electrophiles to the ortho and para positions (positions 4 and 7). Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be employed to introduce new functional groups, provided the conditions are compatible with the sensitive catechol moiety. youtube.com

Dihydro-Pyrrole Ring Functionalization: The non-aromatic five-membered ring can also be functionalized. For example, alkylation at the C(5) position (adjacent to the nitrogen) has been demonstrated in related pyrrolo[2,3-d]pyrimidin-6-one systems using strong bases like butyllithium to generate a carbanion, followed by reaction with an electrophile such as methyl iodide. mdpi.com

Heterocyclic Annulation and Scaffold Extension Strategies

The 2,3-dihydro-1H-isoindole-5,6-diol core can be elaborated into more complex, polycyclic systems through annulation reactions, where a new ring is fused to the existing scaffold.

Diels-Alder Reactions: Isoindoles are effective dienes in [4+2] cycloaddition or Diels-Alder reactions. researchgate.net This reaction can be used to construct fused polycyclic systems in a highly stereoselective manner. For instance, isoindoles can react with dienophiles like maleimides to generate complex fused adducts. researchgate.netnih.govbeilstein-journals.org This strategy has been employed to create isoindolo- and pyrrolo-fused polycyclic indoles. nih.govbeilstein-journals.org The intramolecular version of the Diels-Alder reaction is also a powerful tool for building isoindolone ring systems. acs.org

Multi-component Reactions: New heterocyclic rings can be fused to the isoindole core through multi-component reactions. For example, a two-step, one-pot reaction has been developed to synthesize isoindole-fused imidazoles with phenolic subunits. acs.org

Palladium-Catalyzed Cross-Coupling: Intramolecular Heck reactions are another strategy for creating fused ring systems. This has been used in the divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles starting from substituted pyrroles. nih.govbeilstein-journals.org

Library Synthesis and Diversity-Oriented Synthesis Approaches utilizing this compound as a Core

The modifiable nature of the this compound scaffold makes it an excellent starting point for the construction of compound libraries for high-throughput screening.

Combinatorial Chemistry: By systematically varying the substituents at the nitrogen atom, the catechol hydroxyls, and the aromatic ring, large libraries of related compounds can be generated. This approach, known as combinatorial chemistry, allows for the rapid exploration of the SAR for a given biological target. nih.govnih.govscilit.com

Diversity-Oriented Synthesis (DOS): DOS aims to create a collection of structurally diverse molecules, often with complex and varied ring systems. Starting with the this compound core, different reaction pathways, such as the annulation strategies mentioned above, can be employed to generate a wide range of distinct molecular skeletons. This approach is valuable for screening against new biological targets where the ideal molecular architecture is unknown.

The use of mixture-based synthetic combinatorial libraries allows for the assessment of millions of compounds by testing a much smaller number of samples, significantly accelerating the drug discovery process. nih.gov The this compound scaffold, with its multiple points of diversification, is well-suited for such library-based discovery efforts.

Mechanistic Studies of Molecular Interactions and Biochemical Probing

Investigations into Protein Binding Mechanisms using Spectroscopic Techniques

Spectroscopic methods are invaluable for elucidating the binding mechanisms between small molecules and proteins. These techniques provide insights into the formation of molecular complexes, the forces governing these interactions, and any conformational changes induced upon binding.

Fluorescence Quenching Studies for Interaction Characterization

Fluorescence quenching is a highly sensitive technique used to study the binding of ligands to proteins. nih.gov It relies on the principle that the intrinsic fluorescence of a protein, typically arising from tryptophan and tyrosine residues, can be altered upon the binding of a small molecule. nih.govnih.gov This change in fluorescence intensity can be used to determine binding affinities and constants. nih.gov

The process involves the decrease of the quantum yield of fluorescence from a fluorophore, in this case, the protein, due to a variety of molecular interactions with a quencher molecule, the ligand. nih.gov When a ligand binds to a protein, it can cause a conformational change in the protein's structure, which in turn affects the microenvironment of the fluorescent amino acid residues, leading to quenching. nih.gov

While specific fluorescence quenching data for 2,3-dihydro-1H-isoindole-5,6-diol is not extensively available, studies on similar molecules demonstrate the utility of this technique. For instance, the interaction of various ligands with proteins can be monitored by recording the decrease in fluorescence intensity of tryptophan residues upon incremental addition of the ligand. This data allows for the calculation of the quenching rate constant, binding constant, and the number of binding sites.

Table 1: Parameters from a Typical Fluorescence Quenching Experiment

| Parameter | Description |

| Ksv | Stern-Volmer quenching constant, which indicates the accessibility of the fluorophore to the quencher. |

| Ka | Binding constant, which quantifies the affinity between the ligand and the protein. |

| n | Number of binding sites on the protein for the ligand. |

| ΔG | Gibbs free energy change, indicating the spontaneity of the binding process. |

This table represents typical parameters obtained from fluorescence quenching studies and is for illustrative purposes.

UV-Visible Spectroscopy for Conformational Changes and Binding Detection

UV-Visible absorption spectroscopy is another powerful tool for studying ligand-protein interactions. Changes in the absorption spectrum of a protein or a ligand upon binding can indicate the formation of a ground-state complex and provide information about conformational changes in the protein. nih.gov

Research on a structurally related compound, the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold, has utilized spectrophotometric methods to investigate its interactions. nih.gov These studies revealed that the interaction of this scaffold with metal ions, which are often essential for protein function, can lead to the formation of distinct dinuclear species. nih.gov Such interactions are crucial for the inhibitory activity of these compounds against certain enzymes. nih.gov The formation of a new absorption band or a shift in the existing bands (either a bathochromic/red shift or a hypsochromic/blue shift) can signify the interaction.

Molecular Docking and Simulation Studies for Ligand-Receptor Interactions

Computational methods, such as molecular docking and simulation, provide atomic-level insights into how a ligand can bind to its receptor. These in silico techniques are crucial for predicting binding modes and estimating binding affinities, thereby guiding the design of more potent and selective molecules.

Prediction of Binding Sites and Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in identifying potential binding sites and understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

For the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold, molecular docking studies have been pivotal in revealing that its inhibitory activity against viral endonucleases is dependent on its interaction with metal ions within the enzyme's active site. nih.gov These studies can predict the precise orientation of the isoindole derivative within the binding pocket, highlighting the specific amino acid residues and metal cofactors involved in the interaction.

Table 2: Key Interactions Identified Through Molecular Docking of an Isoindole Scaffold

| Interacting Residue/Ion | Type of Interaction |

| Mn2+ Ion 1 | Metal Coordination |

| Mn2+ Ion 2 | Metal Coordination |

| Aspartic Acid | Hydrogen Bond |

| Histidine | Pi-Cation Interaction |

| Tyrosine | Pi-Pi Stacking |

This table is a representative example based on docking studies of related isoindole scaffolds and illustrates the types of interactions that can be identified.

Free Energy Perturbation and Binding Affinity Calculations in silico

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of ligands to a receptor. chemrxiv.orgdrugdesigndata.org FEP simulations involve alchemically transforming one ligand into another in both the solvated state and when bound to the protein. nih.gov The difference in the free energy of these two transformations provides a highly accurate prediction of the change in binding affinity. chemrxiv.org

The accuracy of FEP calculations is dependent on having a robust protocol, which includes the input structures and various simulation parameters. chemrxiv.org While specific FEP studies on this compound are not yet published, this methodology is widely applied in drug discovery to optimize lead compounds. drugdesigndata.org The calculations can guide the modification of the isoindole scaffold to enhance its binding affinity for a target protein.

Enzyme Interaction Studies as Chemical Probes for Biochemical Pathways

Compounds that interact with specific enzymes can serve as valuable chemical probes to study biochemical pathways. By inhibiting or modulating the activity of an enzyme, these molecules can help to elucidate the enzyme's role in cellular processes. Derivatives of the isoindole core have shown inhibitory activity against various enzymes, suggesting that this compound could also function as a useful biochemical tool.

For example, derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid have been identified as potent inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation. researchgate.net Similarly, various 1H-isoindole-1,3(2H)-dione derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. mdpi.com These studies demonstrate the potential of the isoindole scaffold to interact with and modulate the activity of a range of enzymes. The inhibitory concentration (IC50) is a common metric used to quantify the potency of such inhibitors.

Inhibition Kinetics and Mechanism of Action at the Molecular Level

Detailed kinetic studies on this compound are not extensively documented in publicly available literature. However, research on structurally analogous compounds, particularly those containing a dihydroxy-isoindolinone scaffold, provides significant insights into the likely mechanisms of action. A prominent example is the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold, which has been investigated as an inhibitor of viral enzymes.

Studies on this scaffold have revealed that its inhibitory activity is critically dependent on its ability to chelate metal ions essential for enzymatic function. nih.gov For instance, in the context of viral cap-snatching endonucleases, which are metal-dependent enzymes, isoindolinone derivatives have been shown to suppress RNA hydrolysis with IC₅₀ values often in the low micromolar range. nih.gov The mechanism of action at the molecular level involves the interaction of the catechol-like dihydroxy moiety with metal ions, such as manganese (Mn²⁺), within the enzyme's active site. nih.gov Molecular docking and calorimetric analysis have demonstrated that these compounds can form stable complexes with metal ions, thereby inactivating the enzyme. nih.gov Spectrophotometric studies have further revealed the formation of dinuclear species between the isoindolinone scaffold and Mn²⁺ ions. nih.gov

The binding affinity of these inhibitors can be significant, as illustrated by the binding of a derivative to the TOSV Cap-ENDO enzyme with a dissociation constant (Kd) of 28 ± 3 μM. nih.gov This interaction with metal cofactors is a cornerstone of the inhibitory mechanism for this class of compounds. Similarly, in the context of HIV-1 integrase, another metal-dependent enzyme, isoindolinone-based inhibitors are thought to function via metal chelation. nih.gov While some related compounds are potent inhibitors only in the presence of Mn²⁺, the incorporation of a dihydroxybenzoyl moiety, mimicked by the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one ring system, can confer inhibitory potency in the presence of magnesium (Mg²⁺), which is the physiologically relevant cofactor for HIV-1 integrase. nih.gov This highlights the nuanced role of the catechol group in coordinating with different divalent cations to achieve enzyme inhibition.

The inhibition by such compounds is often reversible and can be competitive, as seen with other enzyme inhibitors that have similar structural motifs. For example, novel 2,3-dihydro-1H-inden-1-one chalcone-like derivatives, which also possess a bicyclic core, have been shown to be reversible and competitive inhibitors of tyrosinase.

Structure-Activity Relationship (SAR) Studies for Enzymatic Modulation

The structure-activity relationship (SAR) of this compound and its derivatives is crucial for optimizing their enzymatic inhibitory potential. The core isoindole structure serves as a scaffold, and modifications to this scaffold can significantly impact biological activity.

The catechol moiety (the 5,6-diol group) is a critical pharmacophore. Its ability to chelate metal ions is central to the inhibition of metalloenzymes. nih.govnih.gov The position of the hydroxyl groups is also vital. The ortho-dihydroxy arrangement, as seen in the 5,6-diol, is particularly effective for metal ion chelation.

The broader isoindole and isoindolinone structures have been the subject of various SAR studies for different biological targets. For instance, derivatives of 1,3-dihydro-1,3-dioxoisoindole have been evaluated for their antioxidant and enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. In these studies, the nature and position of substituents on the phenyl ring attached to the isoindole nitrogen were found to significantly influence the inhibitory potency.

In the context of anticancer activity, the substituents on the isoindole-1,3(2H)-dione skeleton are known to be very important. nih.gov Studies have shown that the presence of groups like silyl (B83357) ethers and halogens can enhance the cytotoxic effects against various cancer cell lines. nih.gov For example, an isoindole-1,3(2H)-dione compound bearing both a tert-butyldiphenylsilyl ether and an azido (B1232118) group exhibited higher anticancer activity than 5-fluorouracil (B62378) and other similar derivatives. nih.gov

Redox Chemistry of the Catechol Moiety in Biological Environments

The catechol group of this compound is not only pivotal for its metal-chelating properties but also endows the molecule with a rich redox chemistry that is highly relevant in biological systems. Catechols, in general, are known to be redox-active and can undergo oxidation to form semiquinones and subsequently o-benzoquinones. researchgate.net This process is often accompanied by the generation of reactive oxygen species (ROS). researchgate.net

At physiological pH, catechols can undergo auto-oxidation, leading to the formation of highly reactive quinone and semiquinone radicals. researchgate.net These species can readily react with and damage biomolecules such as DNA and proteins. researchgate.net The redox potential for the conversion of a catechol to a semiquinone radical at pH 7 is approximately +380 mV versus the standard hydrogen electrode (SHE). wikipedia.org

The redox chemistry of catechols is also influenced by the presence of metal ions, such as iron and copper, which can catalyze these redox reactions. researchgate.net The interaction with these metals can lead to the formation of stable complexes, as discussed in the context of enzyme inhibition, but can also promote redox cycling and the generation of ROS.

The poly-indolequinone polymers, such as melanin, which are derived from the oxidative polymerization of dihydroxyindoles like 5,6-dihydroxyindole (B162784) (a close analog of the catechol portion of the target molecule), exemplify the complex redox behavior of these systems. researchgate.net The fundamental redox chemistry of these indolequinones is rooted in the ortho-quinone nature of their precursors. researchgate.net

Advanced Research Applications and Potential Utility in Chemical Sciences

2,3-dihydro-1H-isoindole-5,6-diol as a Synthetic Intermediate for Complex Molecules

The isoindole framework is a key structural motif in a variety of biologically active compounds and functional organic materials. acs.orgthieme-connect.com The dihydroxy substitution on the benzene (B151609) ring of this compound offers versatile handles for further chemical modifications, positioning it as a valuable synthetic intermediate.

The catechol-like diol system can be readily transformed into other functional groups. For instance, the hydroxyl groups can be alkylated or acylated to produce a range of ethers and esters, thereby modulating the molecule's solubility, lipophilicity, and electronic properties. Furthermore, these hydroxyl groups can direct electrophilic substitution reactions on the aromatic ring, allowing for the introduction of additional substituents with regiocontrol.

The secondary amine within the pyrrolidine (B122466) ring is also a key site for derivatization. It can undergo N-alkylation, N-acylation, or be incorporated into more complex heterocyclic systems. The development of metal-free, catalytic methods for the synthesis of diverse isoindole derivatives from accessible starting materials highlights the ongoing interest in expanding the chemical space around this scaffold. acs.org Such synthetic strategies could be adapted to utilize this compound as a precursor for novel and complex molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reactions | Potential Products |

| Diol | Etherification, Esterification, Oxidation | Dialkoxyisoindoles, Diacyloxyisoindoles, Isoindole-5,6-dione |

| Secondary Amine | N-alkylation, N-acylation, Reductive amination | N-substituted isoindoles |

| Aromatic Ring | Electrophilic substitution | Halogenated, nitrated, or sulfonated derivatives |

Exploration as a Scaffold for Rational Design of Chemical Probes

The rational design of chemical probes is a cornerstone of modern chemical biology, enabling the study of biological processes in real-time. The isoindole scaffold has been identified as a promising core for the development of fluorescent probes. nih.gov The inherent fluorescence of some isoindole derivatives, coupled with the ability to tune their photophysical properties through chemical modification, makes them attractive candidates for this purpose.

The this compound scaffold could serve as a foundation for developing novel chemical probes. The catechol moiety is known to interact with various metal ions and can be oxidized to a quinone, a feature that could be exploited for the design of redox-sensitive or metal-ion-selective probes. For example, the fluorescence of the isoindole core could be quenched by the catechol group, with a subsequent fluorescence turn-on response upon binding to a specific analyte or upon a change in the redox environment.

Furthermore, the secondary amine provides a convenient point for attaching recognition motifs or reactive groups to target specific biomolecules. This modular design approach would allow for the creation of a diverse library of chemical probes for various biological applications.

Role in Materials Science Research

In the realm of materials science, isoindole derivatives have found application as pigments and dyes. nih.gov For instance, Pigment Yellow 139 is a commercially significant pigment based on a 1,3-disubstituted isoindoline (B1297411) structure. nih.gov The extended π-system and the potential for intramolecular charge transfer in suitably substituted isoindoles are key to their chromophoric properties.

This compound could serve as a monomer for the synthesis of specialized polymers. The diol functionality allows for its incorporation into polyesters or polyethers through condensation polymerization. The resulting polymers would feature the rigid isoindole unit in their backbone, which could impart desirable thermal and mechanical properties.

Moreover, the catechol group is known for its strong adhesion to various surfaces, a property famously exploited by mussels. Polymers incorporating the this compound moiety could therefore exhibit enhanced adhesive properties, making them suitable for applications in coatings and biomedical adhesives. The diol can also be oxidized to the corresponding quinone, which can participate in cross-linking reactions, leading to the formation of robust polymer networks.

Table 2: Potential Materials Science Applications

| Application Area | Rationale |

| Specialized Polymers | Diol functionality allows for polymerization into polyesters and polyethers. The rigid isoindole core can enhance thermal and mechanical stability. |

| Chromophores/Dyes | The isoindole core is a known chromophore. The dihydroxy groups can be modified to tune the electronic properties and absorption spectrum. |

| Adhesive Materials | The catechol-like moiety can promote adhesion to various surfaces, similar to mussel adhesive proteins. |

Use in Catalyst Design and Ligand Development Research

The development of novel ligands for transition metal catalysis is a continuous pursuit in chemistry. The this compound scaffold possesses features that make it an interesting candidate for ligand design. The nitrogen atom of the pyrrolidine ring and the two oxygen atoms of the diol group can act as coordination sites for metal ions.

This N,O,O-tridentate coordination motif could be used to synthesize a variety of metal complexes. The stereochemistry of the isoindole backbone could be controlled to create chiral ligands for asymmetric catalysis. By modifying the substituents on the nitrogen atom or the aromatic ring, the steric and electronic properties of the ligand can be fine-tuned to optimize the performance of the catalyst in specific reactions.

While direct reports on the use of this specific diol in catalysis are lacking, the broader class of isoindole-containing ligands is an active area of research. The accessibility of this compound could spur new investigations into its potential in this field.

Contribution to Fundamental Understanding of Heterocyclic Reactivity

The study of the reactivity of heterocyclic compounds is fundamental to organic chemistry. youtube.com The this compound molecule presents an interesting case for studying the interplay of different functional groups on the reactivity of a heterocyclic system.

Investigating the reactivity of this diol towards various reagents would provide valuable insights into how the electronic effects of the catechol moiety are transmitted through the fused ring system. For example, studying the regioselectivity of electrophilic aromatic substitution reactions would reveal the directing effects of the fused pyrrolidine ring in conjunction with the hydroxyl groups. Such studies would contribute to the broader understanding of the chemistry of fused heterocyclic systems. The reactivity of five-membered aromatic heterocycles is known to be influenced by the heteroatom, and understanding the nuances of the fused isoindole system would be a valuable addition to this knowledge base. youtube.com

Future Research Directions and Concluding Remarks

Development of Novel Asymmetric Synthetic Methodologies for Enantiomerically Enriched Forms

The synthesis of chiral isoindolines and their derivatives is a topic of significant interest due to the prevalence of these scaffolds in biologically active molecules and natural products. acs.org While various methods exist for the synthesis of isoindolines, the development of novel, efficient, and highly enantioselective methodologies for producing specific enantiomers of 2,3-dihydro-1H-isoindole-5,6-diol remains a key challenge. acs.orgorganic-chemistry.org

Future research should focus on the design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, to achieve high stereocontrol in the synthesis of this diol. nih.gov The exploration of synergistic catalytic systems, combining a rhodium(II) salt with a chiral N,N′-dioxide–Sm(III) complex for instance, has shown promise in the asymmetric synthesis of related heterocyclic compounds and could be adapted for isoindole derivatives. nih.gov Furthermore, methods involving the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones have proven effective for the asymmetric synthesis of 3-substituted isoindolinones, which can then be reduced to the corresponding 1-substituted 2,3-dihydroisoindoles. acs.org Adapting such strategies to incorporate the diol functionality is a logical next step.

The development of these methodologies will not only provide access to enantiomerically pure this compound for further studies but also contribute to the broader field of asymmetric synthesis.

Advanced Spectroscopic Tools for In-situ Reaction Monitoring and Kinetic Studies

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The inherent instability of some isoindole intermediates makes their study challenging. nih.govresearchgate.net Advanced spectroscopic techniques capable of in-situ monitoring can provide invaluable real-time data on reaction progress.

Techniques such as Raman spectroscopy and synchrotron X-ray diffraction have been successfully employed for the real-time and in-situ monitoring of mechanochemical milling reactions, revealing reaction intermediates and providing insights into reaction kinetics. insolidotech.org The application of these and other process analytical technologies (PAT), like ReactIR (in-situ FTIR), could allow for the direct observation of transient species and a more detailed elucidation of the reaction pathways in the synthesis of isoindoles. nih.gov For instance, ESI-MS and IRMPD spectroscopy analyses have been used to identify highly reactive 2-alkylideneindolenine intermediates in related syntheses. nih.gov Such detailed mechanistic understanding is essential for the rational design of more efficient and selective synthetic routes.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research, offering powerful tools for compound design, reaction prediction, and synthesis planning. beilstein-journals.orgeisai.com For the this compound motif, AI can be leveraged in several ways.

Generative models and deep learning algorithms can be trained on existing chemical data to design novel isoindole derivatives with desired properties, such as specific biological activities or material characteristics. eisai.commdpi.com These models can predict efficacy, physicochemical properties, pharmacokinetics, and safety profiles from chemical structures, thereby accelerating the discovery of new drug candidates or functional materials. eisai.com

Exploration of Self-Assembly and Supramolecular Chemistry Involving the this compound Motif

The isoindole scaffold is a key component in various functional materials, including dyes and fluorescent probes. nih.govresearchgate.netrsc.org The presence of two hydroxyl groups on the benzene (B151609) ring of this compound introduces specific hydrogen bonding capabilities that can be exploited in the design of self-assembling systems and supramolecular architectures.

Future research could explore how the diol functionality influences the packing and intermolecular interactions of these molecules in the solid state and in solution. This could lead to the development of novel crystalline materials, liquid crystals, or gels with interesting optical or electronic properties. The ability of the diol to coordinate with metal ions also opens up possibilities for creating novel metal-organic frameworks (MOFs) or coordination polymers. The study of how these molecules self-organize on surfaces could also be a fruitful area of research, with potential applications in nanoscience and molecular electronics. acs.org

Outlook on the Broader Impact of Isoindole-based Chemical Research

The continued investigation of this compound and the broader class of isoindole-containing compounds is expected to have a significant impact across various scientific disciplines. In medicinal chemistry, the isoindole scaffold is a recognized pharmacophore present in a number of therapeutic agents. acs.orgnih.gov The development of new synthetic methods and a deeper understanding of the structure-activity relationships of isoindole derivatives will undoubtedly lead to the discovery of new drug candidates for a range of diseases. nih.gov

In materials science, the unique photophysical properties of isoindoles make them attractive components for organic electronics, sensors, and imaging agents. researchgate.netresearchgate.net Research into their self-assembly and supramolecular chemistry will likely yield new functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2,3-dihydro-1H-isoindole-5,6-diol, and how can purity be validated?

- Methodology : Cyclization of precursor amines or ketones under acidic or basic conditions is a common approach. For example, isoindole derivatives can be synthesized via nucleophilic substitution or condensation reactions using brominated intermediates. Purity is validated using 1H/13C-NMR to confirm hydroxyl group positions (e.g., broad peaks near δ 5–6 ppm for -OH protons) and high-resolution mass spectrometry (HRMS-TOF) for molecular weight verification. Similar protocols were applied to structurally related isoindole-dione derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :